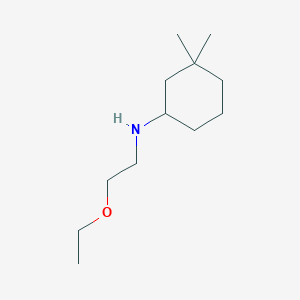
N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine is an organic compound with a unique structure that combines a cyclohexane ring with an amine group and an ethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with 2-ethoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Typically around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts can be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethyl side chain and the amine group play crucial roles in binding to these targets, influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine
- N-(2-propoxyethyl)-3,3-dimethylcyclohexan-1-amine
- N-(2-butoxyethyl)-3,3-dimethylcyclohexan-1-amine
Uniqueness
N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific ethoxyethyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-4-14-9-8-13-11-6-5-7-12(2,3)10-11/h11,13H,4-10H2,1-3H3 |
InChI Key |
LBRJYBVSYWPLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CCCC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


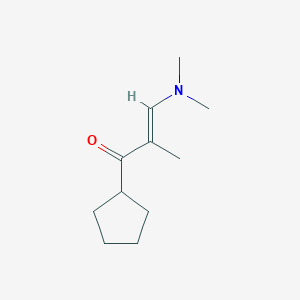
![2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol](/img/structure/B13282752.png)
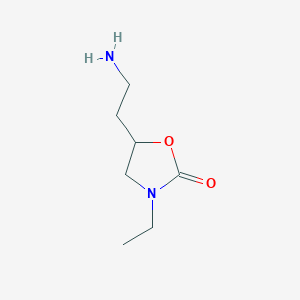
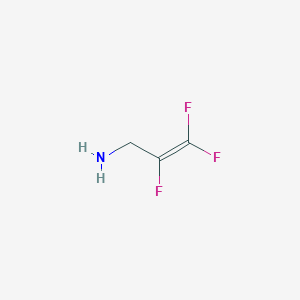
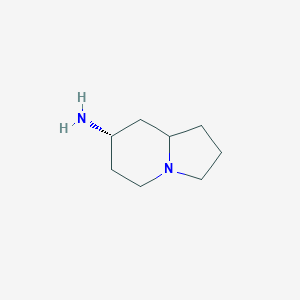
![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282792.png)
![2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B13282799.png)
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonane](/img/structure/B13282811.png)
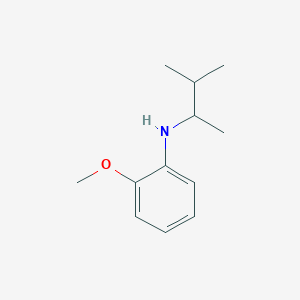
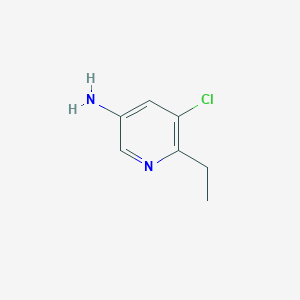
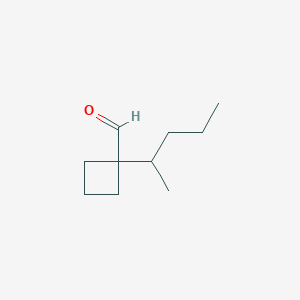
![[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride](/img/structure/B13282834.png)
![7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13282836.png)
![2-[(But-2-yn-1-yl)amino]-4-methylbenzoic acid](/img/structure/B13282839.png)
